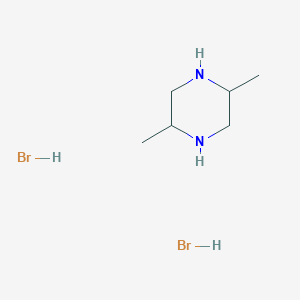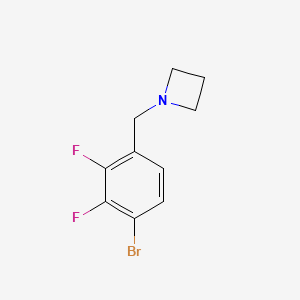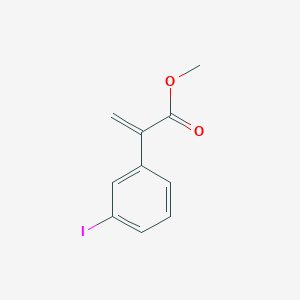
(6-Hydroxyhexyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Hydroxyhexyl)phosphonic acid is a phosphonic acid derivative characterized by the presence of a hydroxy group attached to a hexyl chain, which is further bonded to a phosphonic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Hydroxyhexyl)phosphonic acid typically involves the reaction of hexanol with phosphorous acid. One common method is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions: (6-Hydroxyhexyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphonic acid group can be reduced to phosphine derivatives.
Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of esters or ethers.
Aplicaciones Científicas De Investigación
(6-Hydroxyhexyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of enzyme inhibition and as a probe for biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of corrosion inhibitors, flame retardants, and surface coatings.
Mecanismo De Acción
The mechanism of action of (6-Hydroxyhexyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the phosphonic acid group can chelate metal ions or participate in coordination chemistry. These interactions can modulate the activity of enzymes and influence biological pathways .
Comparación Con Compuestos Similares
Hexylphosphonic acid: Lacks the hydroxy group, resulting in different chemical properties and reactivity.
(6-Hydroxyhexyl)phosphonate: Contains a phosphonate group instead of a phosphonic acid group, leading to variations in acidity and coordination behavior
Uniqueness: (6-Hydroxyhexyl)phosphonic acid is unique due to the presence of both a hydroxy group and a phosphonic acid group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in hydrogen bonding and coordination chemistry makes it a versatile compound in various research fields .
Propiedades
Fórmula molecular |
C6H15O4P |
|---|---|
Peso molecular |
182.15 g/mol |
Nombre IUPAC |
6-hydroxyhexylphosphonic acid |
InChI |
InChI=1S/C6H15O4P/c7-5-3-1-2-4-6-11(8,9)10/h7H,1-6H2,(H2,8,9,10) |
Clave InChI |
NVQCNUFHCNCGKU-UHFFFAOYSA-N |
SMILES canónico |
C(CCCP(=O)(O)O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]methanol](/img/structure/B13676109.png)

![2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13676117.png)


![6-Bromobenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B13676133.png)
![Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13676139.png)



![Imidazo[1,2-a]pyridin-8-amine hydrochloride](/img/structure/B13676173.png)

![Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13676184.png)
